
2H-1,3-Benzoxazine, 3,3'-(1,2-ethanediyl)bis[6-chloro-3,4-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,3-Benzoxazine, 3,3’-(1,2-ethanediyl)bis[6-chloro-3,4-dihydro- is a complex organic compound belonging to the benzoxazine family. Benzoxazines are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzoxazine derivatives typically involves the reaction of an aromatic amine, a phenol, and formaldehyde under acidic conditions . A practical synthesis method involves the use of aldimine and trifluoromethanesulfonic acid as catalysts. The reaction is driven to completion by the removal of water using molecular sieves . The process has been optimized to accommodate a broad range of substrates with diverse steric and electronic properties, making it a robust and scalable method .
Industrial Production Methods
Industrial production of benzoxazines often employs a one-pot process by heating an aromatic amine, a phenol, and formaldehyde . This method is favored due to its simplicity and efficiency, allowing for the large-scale production of benzoxazine derivatives.
化学反应分析
Types of Reactions
2H-1,3-Benzoxazine derivatives undergo various chemical reactions, including:
Reduction: Involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions may produce halogenated benzoxazines .
科学研究应用
2H-1,3-Benzoxazine derivatives have a wide range of scientific research applications:
作用机制
The mechanism of action of 2H-1,3-Benzoxazine derivatives involves their interaction with specific molecular targets and pathways. For example, certain derivatives have been shown to inhibit the HCV NS5A protein, a key enzyme involved in the replication of the hepatitis C virus . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
相似化合物的比较
Similar Compounds
3,4-Dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids: These compounds are structurally similar but contain additional carboxylic acid groups.
2-Phenyl-3,4-dihydro-1,3-benzoxazines: These compounds have a phenyl group attached to the benzoxazine ring and are known for their antibacterial properties.
Uniqueness
2H-1,3-Benzoxazine, 3,3’-(1,2-ethanediyl)bis[6-chloro-3,4-dihydro- is unique due to its specific structural features, including the presence of chlorine atoms and the ethanediyl linkage
属性
CAS 编号 |
93881-83-5 |
|---|---|
分子式 |
C18H18Cl2N2O2 |
分子量 |
365.2 g/mol |
IUPAC 名称 |
6-chloro-3-[2-(6-chloro-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C18H18Cl2N2O2/c19-15-1-3-17-13(7-15)9-21(11-23-17)5-6-22-10-14-8-16(20)2-4-18(14)24-12-22/h1-4,7-8H,5-6,9-12H2 |
InChI 键 |
OSRUIUKSCUMIKE-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC(=C2)Cl)OCN1CCN3CC4=C(C=CC(=C4)Cl)OC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



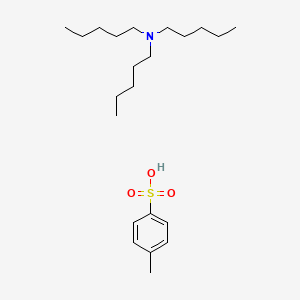
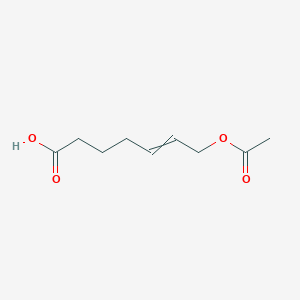
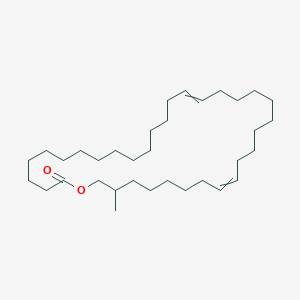
![2-[(E)-{[2-(Hydrazinylidenemethyl)hydrazinyl]methylidene}amino]ethane-1-sulfonic acid](/img/structure/B14347968.png)
![2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14347969.png)
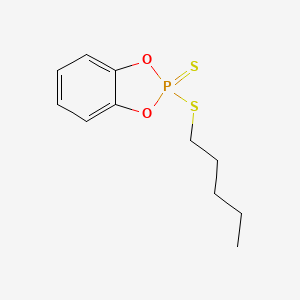
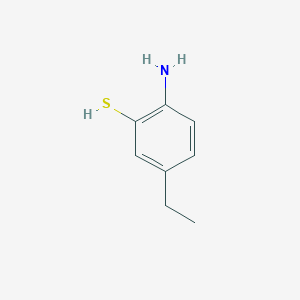
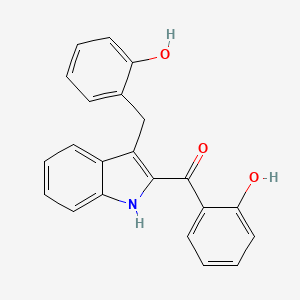
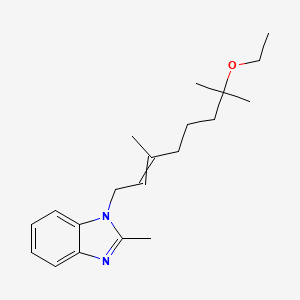
![3,3'-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one)](/img/structure/B14348002.png)
![N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide](/img/structure/B14348003.png)
![4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile](/img/structure/B14348010.png)
![5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14348018.png)
